molecular formula C16H18N4O2S B5762983 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide

Cat. No. B5762983
M. Wt: 330.4 g/mol
InChI Key: VOMACMBBPGPIKB-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide, also known as DPTH, is a compound that has gained interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide varies depending on its application. In medicine, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide achieves this by targeting various signaling pathways involved in cancer cell growth and survival. In antiviral applications, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide inhibits the replication of viruses by targeting various stages of the viral life cycle. In agriculture, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide inhibits the growth of pests and fungi by targeting various metabolic pathways involved in their growth and survival. In environmental science, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide scavenges free radicals and protects against oxidative stress by donating electrons to free radicals and neutralizing them.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide vary depending on its application. In medicine, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide has also been shown to possess anti-inflammatory properties. In antiviral applications, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide inhibits the replication of viruses by targeting various stages of the viral life cycle. In agriculture, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide inhibits the growth of pests and fungi by targeting various metabolic pathways involved in their growth and survival. In environmental science, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide scavenges free radicals and protects against oxidative stress by donating electrons to free radicals and neutralizing them.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide in lab experiments include its broad range of applications, its potency, and its low toxicity. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide has been shown to be effective in various fields, including medicine, agriculture, and environmental science. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide is also potent, with studies showing that it inhibits the growth of cancer cells and viruses at low concentrations. Additionally, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide has been shown to have low toxicity, making it a potential alternative to traditional pesticides and other toxic compounds. The limitations of using 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide in lab experiments include its cost and availability. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide is a relatively new compound, and its synthesis method can be complex and expensive. Additionally, the availability of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide may be limited, making it difficult to obtain for lab experiments.

Future Directions

There are many future directions for the study of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide. In medicine, future studies could focus on the development of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide-based therapies for cancer and viral infections. In agriculture, future studies could focus on the development of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide-based pesticides and fungicides. In environmental science, future studies could focus on the development of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide-based antioxidants and free radical scavengers. Additionally, future studies could focus on the optimization of the synthesis method for 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide, making it more cost-effective and accessible for lab experiments.

Synthesis Methods

The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide can be achieved through a multistep process. The first step involves the preparation of 3-hydroxybenzaldehyde and 4,6-dimethyl-2-thiouracil. The two compounds are then reacted in the presence of a catalyst to form the intermediate product. The intermediate product is then reacted with propanohydrazide to form the final product, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide.

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide has been studied extensively for its potential applications in various fields. In medicine, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide has been shown to possess anticancer properties. Studies have shown that 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide has also been shown to possess antiviral properties. Studies have shown that 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide inhibits the replication of viruses such as HIV, HCV, and influenza. In agriculture, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide has been shown to possess insecticidal and fungicidal properties. Studies have shown that 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide inhibits the growth of various pests and fungi, making it a potential alternative to traditional pesticides. In environmental science, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide has been shown to possess antioxidant properties. Studies have shown that 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide scavenges free radicals and protects against oxidative stress.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-7-11(2)19-16(18-10)23-12(3)15(22)20-17-9-13-5-4-6-14(21)8-13/h4-9,12,21H,1-3H3,(H,20,22)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMACMBBPGPIKB-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC(=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide

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